molecular formula C21H17N B12568248 4-[(Phenanthren-9-YL)methyl]aniline CAS No. 184911-05-5

4-[(Phenanthren-9-YL)methyl]aniline

Katalognummer: B12568248
CAS-Nummer: 184911-05-5
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: IFBLKSRECLTRSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Phenanthren-9-YL)methyl]aniline is an organic compound that features a phenanthrene moiety attached to an aniline group via a methylene bridge This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of phenanthrene with the reactivity of aniline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenanthren-9-YL)methyl]aniline typically involves the following steps:

    Starting Materials: Phenanthrene and aniline are the primary starting materials.

    Bromination: Phenanthrene is first brominated to form 9-bromophenanthrene.

    Grignard Reaction: The brominated phenanthrene undergoes a Grignard reaction with methyl magnesium bromide to form 9-methylphenanthrene.

    Amination: The final step involves the reaction of 9-methylphenanthrene with aniline under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Phenanthren-9-YL)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene or aniline rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenanthrenequinone derivatives, while substitution reactions could produce halogenated or nitrated phenanthrene compounds.

Wissenschaftliche Forschungsanwendungen

4-[(Phenanthren-9-YL)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s structural properties make it useful in studying aromatic interactions in biological systems.

    Industry: Used in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Wirkmechanismus

The mechanism of action of 4-[(Phenanthren-9-YL)methyl]aniline involves its interaction with molecular targets through aromatic stacking and hydrogen bonding. The phenanthrene moiety can intercalate into DNA, while the aniline group can form hydrogen bonds with amino acids in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenanthrene: A polycyclic aromatic hydrocarbon with similar aromatic properties.

    Aniline: A simple aromatic amine that shares the aniline group with 4-[(Phenanthren-9-YL)methyl]aniline.

    9-Methylphenanthrene: A methylated derivative of phenanthrene that is structurally similar.

Uniqueness

This compound is unique due to the combination of phenanthrene and aniline moieties, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

184911-05-5

Molekularformel

C21H17N

Molekulargewicht

283.4 g/mol

IUPAC-Name

4-(phenanthren-9-ylmethyl)aniline

InChI

InChI=1S/C21H17N/c22-18-11-9-15(10-12-18)13-17-14-16-5-1-2-6-19(16)21-8-4-3-7-20(17)21/h1-12,14H,13,22H2

InChI-Schlüssel

IFBLKSRECLTRSC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC4=CC=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.